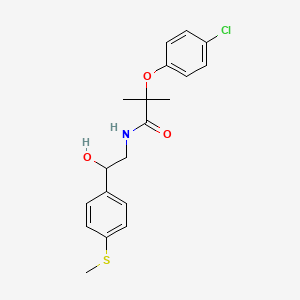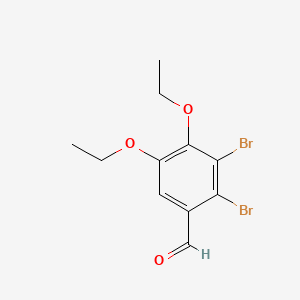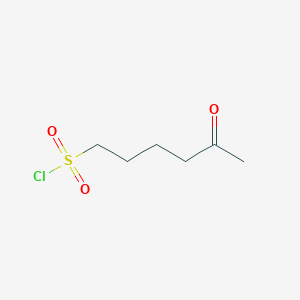![molecular formula C17H16Cl2N2O3 B2770943 2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 637747-80-9](/img/structure/B2770943.png)
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a phenolic compound, as suggested by the “phenol” in its name. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a carbon atom in a benzene ring . The “2,4-dichloro” part suggests that there are two chlorine atoms attached to the benzene ring at positions 2 and 4. The “6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]” part is more complex and suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
Phenolic compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The presence of other functional groups would also influence the types of reactions this compound could undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Phenolic compounds are generally solid at room temperature, and they have higher boiling points than related alcohols due to the presence of aromatic rings . They are also somewhat soluble in water due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
A study involving molecular docking and quantum chemical calculations focused on similar compounds, revealing insights into their molecular structure, spectroscopic data, and potential biological effects. This research utilized DFT calculations to optimize molecular geometry and analyze vibrational spectra, molecular electrostatic potential, and other molecular parameters. The biological effect was predicted based on molecular docking results, highlighting the compound's potential interactions with biological targets (A. Viji et al., 2020).
Synthesis and Biological Evaluation
Another aspect of research on such compounds involves their synthesis and evaluation for anti-inflammatory, antioxidant, and antimicrobial properties. One study synthesized a novel series of pyrazole chalcones, demonstrating promising activities in these areas. The compounds were evaluated for their ability to inhibit TNF-alpha and IL-6, scavenge free radicals, and exhibit antimicrobial activities against pathogenic bacteria and fungi. This research provides a foundation for future drug discovery efforts (B. Bandgar et al., 2009).
Photophysical and Physicochemical Investigation
Research into the photophysical and physicochemical properties of similar compounds has been conducted, emphasizing their potential as fluorescent chemosensors for metal ions. One study synthesized a compound through multi-step reactions, characterizing its structure and investigating its absorption, emission, and fluorescence quantum yield in various solvents. This compound demonstrated positive solvatochromism and potential as a probe for determining the critical micelle concentration of surfactants. Additionally, it served as a fluorescent chemosensor for Fe3+ ions, indicating its utility in detecting and quantifying metal ions in solutions (Salman A. Khan, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-23-15-4-3-9(5-16(15)24-2)13-8-14(21-20-13)11-6-10(18)7-12(19)17(11)22/h3-7,13,20,22H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXZANQZYNHAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)


![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)

![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)
![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)
![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)


![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)